AL-GDa62 is a synthetic compound that has gained attention in medicinal chemistry for its potential as a therapeutic agent against aggressive malignancies, particularly diffuse gastric cancer and lobular breast cancer. These cancers are frequently associated with mutations in the tumor suppressor gene CDH1, making them prime targets for synthetic lethal strategies. AL-GDa62 was developed through the optimization of a lead compound known as SLEC-11, demonstrating superior potency and selectivity in targeting CDH1-deficient cells .
AL-GDa62 is classified as a synthetic lethal lead compound. Its development involved the synthesis of 63 analogues derived from SLEC-11, with AL-GDa62 identified as one of the most effective candidates. The compound's potential applications span various fields, including medicinal chemistry and cancer research, where it serves as a model for investigating synthetic lethal interactions .
The synthesis of AL-GDa62 involves several key steps:
AL-GDa62 has a complex molecular structure characterized by the following details:
The structure includes a quinoline core with various functional groups that contribute to its biological activity.
AL-GDa62 participates in several types of chemical reactions:
The specific products formed from these reactions depend on reaction conditions and reagents used.
The mechanism of action for AL-GDa62 primarily involves:
This dual mechanism contributes to its effectiveness in targeting cancer cells with specific genetic vulnerabilities .
AL-GDa62 exhibits several notable physical and chemical properties:
Further studies are required to fully characterize these properties in detail.
AL-GDa62 has a range of scientific applications:
These applications highlight the compound's significance in advancing therapeutic strategies against specific cancer types .
CAS No.: 4430-97-1
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 387825-07-2
CAS No.: 82765-77-3